![molecular formula C16H17N3O2 B2403836 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 551930-93-9](/img/structure/B2403836.png)
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique combination of isoxazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Two Rings: The final step involves the coupling of the isoxazole and pyrimidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine: can be compared with other heterocyclic compounds such as:
Uniqueness
- Structural Features : The combination of isoxazole and pyrimidine rings in this compound provides unique electronic and steric properties.
- Biological Activity : This compound may exhibit distinct biological activities compared to its analogs, making it a valuable candidate for drug development and other applications.
Propriétés
IUPAC Name |
3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)12-6-5-10(3)7-13(12)20-15-14-11(4)19-21-16(14)18-8-17-15/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFDCWTVXSOCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)
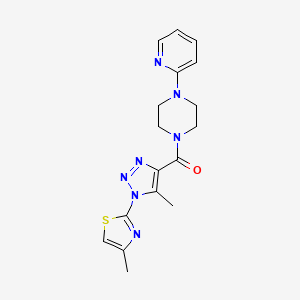
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2403757.png)

![2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2403759.png)
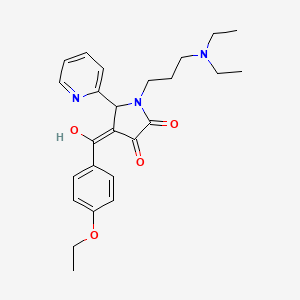
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2403762.png)
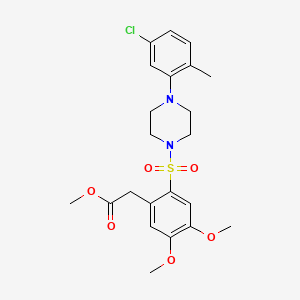
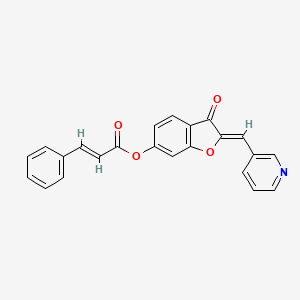
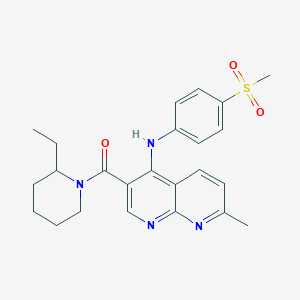
![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)

![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
